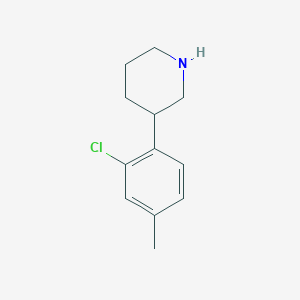

3-(2-Chloro-4-methylphenyl)piperidine

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a dynamic and rapidly evolving field, widely recognized as one of the most significant sub-disciplines of organic chemistry. msesupplies.com A primary driver of research in this area is the quest for novel bioactive compounds for medicine and agriculture, as well as functional materials for various technological applications. msesupplies.commdpi.com Modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions, C-H activation, and photoredox chemistry, have vastly expanded the ability of researchers to create complex and diverse heterocyclic architectures. msesupplies.comrsc.org These advanced techniques allow for the efficient construction and functionalization of rings like piperidine (B6355638), enabling the synthesis of extensive libraries of compounds for screening and development. rsc.org The contemporary focus is not only on the synthesis of new molecules but also on developing greener and more efficient chemical processes, utilizing approaches like multicomponent reactions and non-toxic catalysts. ajchem-a.comajchem-a.com

Significance of Substituted Piperidine Frameworks in Chemical Biology and Material Science Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. ajchem-a.comnih.gov Its importance stems from a combination of its structural and chemical properties. Unlike flat aromatic rings, the saturated piperidine framework has a distinct three-dimensional, chair-like conformation. lifechemicals.com This "3D shape," along with a limited number of rotatable bonds, allows for precise spatial arrangements of substituents, which can lead to highly specific and potent interactions with biological targets like proteins and enzymes. lifechemicals.comacs.org

The versatility of the piperidine scaffold allows for substitution at various positions on the ring, which fine-tunes the molecule's physicochemical properties and biological activity. ajchem-a.com This structural flexibility is leveraged by medicinal chemists to optimize solubility, lipophilicity, and pharmacokinetic profiles of drug candidates. msesupplies.com The piperidine moiety is a key component in numerous drug classes, including anesthetics, antihistamines, and antipsychotics. lifechemicals.com In materials science, the rigid and well-defined geometry of piperidine derivatives can be exploited in the design of organic semiconductors, conducting polymers, and other functional materials.

| Category | Example(s) | Significance of Piperidine Ring |

|---|---|---|

| Pharmaceuticals | Ropivacaine (Anesthetic), Loratadine (Antihistamine) | Contributes to the core 3D structure necessary for biological activity. lifechemicals.com |

| Natural Products | Calvine, (-)-Sparteine (Alkaloids) | Forms the fundamental skeleton of many biologically active natural compounds. lifechemicals.com |

| Research Compounds | Niraparib, Preclamol | Serves as a key building block in the development of targeted therapeutic agents. organic-chemistry.orgusc.edu |

Current State and Emerging Trends in Research on Aryl-Substituted Piperidines

Aryl-substituted piperidines, such as 3-(2-Chloro-4-methylphenyl)piperidine, represent a significant subclass of these heterocycles. The direct attachment of an aryl group to the piperidine ring creates a scaffold that is central to many neurologically active compounds and other therapeutic agents. Research in this area is focused on developing novel, efficient, and stereoselective synthetic methods to access these valuable structures.

A major trend is the use of transition metal-catalyzed cross-coupling reactions. nih.gov One innovative approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with a dihydropyridine (B1217469) precursor to generate 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgusc.edu These intermediates can then be reduced to the desired enantioenriched 3-arylpiperidines. usc.edu This method demonstrates broad functional group tolerance, making it a powerful tool for creating diverse libraries of chiral piperidines. acs.org

However, research has also highlighted limitations and areas for further development. For instance, in some rhodium-catalyzed systems, ortho-substituted phenyl boronic acids, such as 2-methyl phenyl boronic acid and 2-chloro phenyl boronic acid, have shown poor reactivity. acs.orgnih.gov This suggests that steric hindrance near the coupling site can significantly impact the efficiency of the reaction, presenting a challenge for the synthesis of specific isomers like the 2-chloro substituted title compound. Overcoming these synthetic hurdles is a key focus of ongoing research, as is the continued exploration of the biological activities of novel arylpiperidine derivatives. nih.govnih.gov

| Method | Description | Key Advantage(s) | Reference |

|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of the corresponding pyridine (B92270) ring using transition metal catalysts (e.g., Ru, Ni, Pd, Rh). | Direct route from readily available starting materials. Can be made stereoselective. | nih.gov |

| Rh-Catalyzed Asymmetric Reductive Heck | Coupling of arylboronic acids with dihydropyridines, followed by reduction. | Provides access to enantioenriched 3-arylpiperidines with high selectivity. | organic-chemistry.orgusc.edu |

| Aza-Prins Cyclization | Lewis acid-mediated cyclization of homoallylic amines. | Forms functionalized piperidines, such as 4-chloropiperidines, in a single step. | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | One-pot processes where three or more components combine to form the piperidine ring. | High atom economy and operational simplicity. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

3-(2-chloro-4-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16ClN/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |

InChI Key |

BSODFOXODMCPJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCNC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 4 Methylphenyl Piperidine and Analogues

General Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine ring can be achieved through various synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine derivatives. researchgate.net This approach is fundamental in organic synthesis due to the wide availability of substituted pyridines. The dearomatization process typically involves catalytic hydrogenation under various conditions.

Heterogeneous catalysts are commonly employed for industrial-scale applications. nih.gov For instance, rhodium on carbon (Rh/C) has been shown to effectively catalyze the hydrogenation of pyridine to piperidine at ambient temperature and pressure in an electrochemical system, achieving quantitative conversion. nih.govresearchgate.net Other common heterogeneous catalysts include palladium on carbon (Pd/C) and rhodium on alumina (B75360) (Rh/Al2O3). organic-chemistry.org These reactions often require hydrogen gas (H2) at elevated pressures and temperatures. researchgate.net

Homogeneous catalysis offers an alternative under milder conditions. Rhodium complexes, such as those derived from [RhCpCl2]2 (where Cp is pentamethylcyclopentadienyl), can catalyze the transfer hydrogenation of pyridinium (B92312) salts using formic acid as a hydrogen source. nih.govdicp.ac.cn This method is particularly useful for accessing N-aryl piperidines through a reductive transamination process. nih.govacs.org Metal-free transfer hydrogenation using a borane (B79455) catalyst and ammonia (B1221849) borane as the hydrogen source also provides an efficient route to piperidines. organic-chemistry.org

| Catalyst System | Hydrogen Source | Substrate | Key Features |

| Rh/C (heterogeneous) | H2 (electrochemically generated) | Pyridines | Ambient temperature and pressure; no acid additives required. nih.govresearchgate.net |

| Pd/C (heterogeneous) | H2 gas | Pyridine N-oxides | Efficient reduction using ammonium (B1175870) formate (B1220265) as a transfer agent. organic-chemistry.org |

| [RhCp*Cl2]2/KI (homogeneous) | Formic acid/triethylamine | N-benzylpyridinium salts | Mild conditions for transfer hydrogenation. dicp.ac.cn |

| Borane/Ammonia Borane | Ammonia Borane | Pyridines | Metal-free transfer hydrogenation with good cis-selectivity. organic-chemistry.org |

| Wilkinson's Catalyst | H2 gas | Tetrahydropyridines | Used for the final reduction step to access chiral piperidines. acs.org |

Intramolecular Cyclization Reactions (e.g., Reductive Hydroamination, Diol Cyclization)

Intramolecular cyclization reactions are powerful methods for constructing the piperidine ring by forming a C-N or C-C bond from a linear precursor.

Reductive Hydroamination involves the cyclization of amino-alkenes or amino-alkynes. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing the double bond. nih.gov Similarly, an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds through an iminium ion intermediate, which is then reduced to form the piperidine ring. nih.gov Palladium catalysis has also been leveraged to achieve enantioselective versions of these cyclizations. nih.gov

Diol Cyclization provides a direct route to N-substituted piperidines from diols and amines. A Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with 1,5-diols, affording a variety of cyclic amines in good yields. organic-chemistry.org Another approach involves the direct cyclization of 1,5-diols with N-unsubstituted sulfonamides under Mitsunobu conditions using (cyanomethylene)tributylphosphorane (CMBP), which promotes the formation of the piperidine ring system. clockss.org This method has been applied to the synthesis of piperidine alkaloids like lupinine. clockss.org

Other notable intramolecular cyclization strategies include:

Radical-Mediated Amine Cyclization : Cobalt(II) catalysis can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov

Aza-Prins Cyclization : The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl3, yields trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org

| Cyclization Method | Key Reagents/Catalyst | Precursor Type | Product |

| Reductive Hydroamination | Gold(I) complex, Palladium catalyst | Amino-alkenes/alkynes | Substituted piperidines. nih.gov |

| Diol Cyclization | Cp*Ir complex, CMBP | 1,5-diols and amines/sulfonamides | N-substituted piperidines. organic-chemistry.orgclockss.org |

| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Various piperidines. nih.gov |

| Aza-Prins Cyclization | AlCl3 | N-tosyl homoallylamine, carbonyls | Trans-2,4-disubstituted piperidines. organic-chemistry.org |

Multicomponent Coupling Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. taylorfrancis.com This strategy allows for the rapid assembly of complex, highly functionalized piperidine scaffolds from simple starting materials. nih.govnih.gov

A common MCR for piperidine synthesis is a pseudo five-component reaction involving aromatic aldehydes, anilines, and acetoacetic esters. researchgate.net These reactions can be catalyzed by various agents, including tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl2·8H2O, to produce highly substituted piperidines in a one-pot transformation. taylorfrancis.com An asymmetric synthesis of 2-substituted piperidines has been achieved using an MCR that begins with the copper-catalyzed ring-opening of a 2-methyleneaziridine with a Grignard reagent, followed by in-situ alkylation and cyclization, forming four new bonds in the process. rsc.org

Annulation and Ring-Closing Metathesis Approaches

Annulation reactions forge the heterocyclic ring by forming two new bonds in a cycloaddition process. Tunable [4+2] annulation protocols have been developed for piperidine synthesis by controlling reaction conditions to favor specific cyclization pathways. nih.govrsc.org For instance, the reaction of an allylsulfonamide with styrene (B11656) can be directed to form a piperidine product using N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP). nih.gov This method is viable for late-stage pharmaceutical diversifications. nih.gov Phosphine-catalyzed [4+2] annulation of imines with allenes is another powerful process for creating functionalized piperidine derivatives. researchgate.net

Ring-Closing Metathesis (RCM) has become a prominent method for constructing carbo- and heterocyclic rings, including piperidines. semanticscholar.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor. semanticscholar.org The synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been accomplished using RCM to form the piperidine ring from a diene intermediate derived from D-serine. acs.org This approach allows for excellent control over both absolute and relative stereochemistry. acs.org RCM is tolerant of a wide range of functional groups and has been used to synthesize single-ring tetrahydropyridines as well as more complex bridged azabicyclic structures from cis-2,6-dialkenyl-N-acyl piperidine derivatives. semanticscholar.orgnih.gov

| Method | Key Reagents/Catalyst | Precursor | Key Features |

| [4+2] Annulation | NBS/HFIP; Chiral Phosphines | Alkenes, Allylsulfonamides, Imines, Allenes | Tunable radical vs. polar pathways; asymmetric variants available. nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | Diene-containing amines/amides | High functional group tolerance; powerful for stereocontrolled synthesis. semanticscholar.orgacs.org |

Advanced Asymmetric Synthesis Techniques for Chiral Piperidines

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure piperidines is of paramount importance.

Organocatalyzed Asymmetric Reactions (e.g., Aza-Diels–Alder)

Organocatalysis, the use of small chiral organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. princeton.edu For piperidine synthesis, the asymmetric aza-Diels–Alder reaction is one of the most convergent strategies. scispace.com

In a notable example, an inverse-electron-demand aza-Diels–Alder reaction between N-sulfonyl-1-aza-1,3-butadienes and aldehydes is catalyzed by a chiral secondary amine, such as a derivative of prolinol. scispace.com The catalyst reacts with the aldehyde to form a chiral enamine in situ, which then acts as an electron-rich dienophile, reacting with the azadiene. scispace.com This method produces highly functionalized chiral piperidine derivatives with excellent diastereomeric ratios (>99:1) and enantioselectivities (up to 99% ee). scispace.com A similar strategy employs α,β-unsaturated aldehydes, which form dienamine intermediates that react with azadienes, affording optically pure polysubstituted piperidines. thieme-connect.com These organocatalytic methods proceed under mild conditions and offer access to a wide variety of enantiopure piperidines in a single step. thieme-connect.com

| Catalyst Type | Reactants | Product | Stereoselectivity |

| Chiral Secondary Amine (e.g., α,α-diphenylprolinol trimethylsilyl (B98337) ether) | N-sulfonyl-1-aza-1,3-butadienes and Aliphatic Aldehydes | Chiral Piperidine Hemiaminals | d.r. > 99:1, up to 99% ee. scispace.com |

| Chiral Amine with Benzoic Acid | N-sulfonyl-1-aza-1,3-butadienes and α,β-Unsaturated Aldehydes | Polysubstituted Piperidines | Excellent enantioselectivity (≥97% ee). thieme-connect.com |

Metal-Catalyzed Enantioselective Transformations (e.g., Rhodium- and Copper-Catalysis)

The enantioselective synthesis of 3-arylpiperidines, including analogues of 3-(2-chloro-4-methylphenyl)piperidine, has been significantly advanced through metal-catalyzed transformations. Rhodium and copper catalysts, in particular, have been instrumental in developing highly selective methods.

Another rhodium-catalyzed approach is the intramolecular, anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes. acs.org This catalytic cyclization directly forms the 3-arylpiperidine core. Unlike intermolecular variants that often favor different ligands, this intramolecular reaction proceeds in high yield using [Rh(COD)(DPPB)]BF₄ as the catalyst, selectively producing the anti-Markovnikov product. acs.org

Copper catalysis has also been effectively employed in the asymmetric synthesis of substituted piperidines. For instance, a copper-catalyzed enantioselective cyclizative aminoboration of (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine has been developed to produce chiral 2,3-cis-disubstituted piperidines. nih.gov This method utilizes a Cu/[S, S]-Ph-BPE catalyst system to achieve excellent diastereoselectivity and enantioselectivity. nih.gov

Chiral Auxiliary and Chiral Ligand-Controlled Syntheses

Control of stereochemistry in the synthesis of 3-arylpiperidines is frequently achieved through the use of chiral auxiliaries or, more commonly in catalytic processes, chiral ligands. nih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions, after which it can be removed. wikipedia.org

In the context of metal-catalyzed reactions, chiral ligands are crucial for inducing enantioselectivity. For the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, the selection of the chiral ligand is critical for reactivity and selectivity. acs.org For example, the use of (S)-Segphos as a ligand in combination with a rhodium precursor like [Rh(cod)(OH)]₂ was found to be optimal, providing the desired 3-aryl tetrahydropyridine (B1245486) product in high yield and excellent enantiomeric excess (ee). acs.orgorganic-chemistry.org The ligand coordinates with the metal center, creating a chiral environment that dictates the facial selectivity of the carbometalation step. acs.org

Another example of auxiliary-controlled synthesis involves the use of an aminoquinoline group at the C(3) position of a piperidine precursor. acs.org This group acts as a directing group in a palladium-catalyzed C(sp³)–H arylation reaction, enabling the selective formation of cis-3,4-disubstituted piperidines. acs.org Following the C-H activation step, the auxiliary can be removed under mild conditions to yield various functionalized piperidine products. acs.org

Stereodivergent and Diastereoselective Synthesis Approaches

The synthesis of piperidines with multiple stereocenters requires precise control over diastereoselectivity. Stereodivergent strategies, which allow for the selective formation of any possible stereoisomer of a product, are particularly powerful.

One common stereodivergent approach involves an initial diastereoselective reaction followed by epimerization of one of the newly formed stereocenters. For instance, the hydrogenation of disubstituted pyridines can proceed diastereoselectively to yield cis-piperidines. nih.gov Subsequent treatment of the cis-isomer with a base can induce epimerization at the carbon adjacent to an activating group (like an ester), leading to the thermodynamically more stable trans-diastereomer. nih.gov Similarly, a palladium-catalyzed C-H arylation has been shown to produce cis-3,4-disubstituted piperidines with high selectivity, and the resulting products can be epimerized to access the corresponding trans-isomers. acs.org

Other methodologies achieve diastereoselectivity directly. The rhodium-catalyzed intramolecular hydroamination of substrates with substituents on the aminopropyl chain yields 3,5-disubstituted piperidines with high diastereomeric excess. acs.org Diastereoselective synthesis of 2,3,6-trisubstituted piperidines has also been accomplished through a sequence involving a nitro-Mannich reaction and ring-closure condensation. nih.gov In this case, relative stereocontrol between the C-2 and C-3 positions is achieved by either kinetic protonation of a nitronate intermediate or thermodynamic equilibration of the nitro group. nih.gov

Synthesis of Key Precursors and Functionalized Intermediates

The synthesis of this compound and its analogues relies on the availability of key precursors and functionalized intermediates. The specific precursors required are dictated by the chosen synthetic route.

For the widely used rhodium-catalyzed asymmetric reductive Heck reaction, the two primary precursors are an arylboronic acid (e.g., 2-chloro-4-methylphenylboronic acid) and a dihydropyridine (B1217469) derivative. nih.govorganic-chemistry.org A common dihydropyridine precursor is phenyl pyridine-1(2H)-carboxylate. Its synthesis is achieved by the partial reduction of pyridine using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures, followed by quenching with phenyl chloroformate. organic-chemistry.org The resulting 3-substituted tetrahydropyridine is a key functionalized intermediate that is subsequently reduced to the final piperidine product. nih.gov

For intramolecular hydroamination routes, the key precursors are 1-(3-aminopropyl)vinylarenes. acs.org Routes involving the hydrogenation of a pre-formed ring require substituted pyridines as the starting materials. nih.govnih.gov For example, methyl 2-chloro-6-methylpyridine-4-carboxylate can serve as a precursor to a disubstituted piperidine. nih.gov A general strategy for accessing N-(hetero)arylpiperidines uses substituted pyridines and (heteroaryl)anilines, which react to form pyridinium salts that serve as key intermediates for subsequent reduction or nucleophilic addition. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and stereoselectivity in the synthesis of complex molecules like 3-arylpiperidines necessitates careful optimization of reaction conditions.

In the rhodium-catalyzed carbometalation of phenyl pyridine-1(2H)-carboxylate with phenyl boronic acid, a systematic study revealed the optimal conditions. acs.org The combination of the rhodium precursor [Rh(cod)(OH)]₂, the chiral ligand (S)-Segphos, and aqueous cesium hydroxide (B78521) (aq. CsOH) as the base was found to be critical. acs.org The reaction solvent system, a 1:1:1 mixture of tetrahydropyran (B127337) (THP), toluene, and water, along with a reaction temperature of 70 °C, provided the product in 81% isolated yield and 96% ee. acs.org Deviations from these conditions, such as lower concentration or substitution of the ligand or rhodium source, led to reduced conversion, yield, and/or enantioselectivity. acs.org

The following table summarizes the optimization of this key reaction.

| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) |

| 1 | None | 95 (81% isolated yield) | 96 |

| 2 | 0.5 M instead of 1 M | 60 | 96 |

| 3 | L2 ligand instead of (S)-Segphos | 43 | 83 |

| 4 | L3 ligand instead of (S)-Segphos | 50 | 92 |

| Data derived from a study on rhodium-catalyzed carbometalation of dihydropyridine. acs.org |

Similarly, in palladium-catalyzed C-H arylation reactions, the choice of base was found to be crucial for both yield and for preventing side reactions like epimerization. acs.org The use of K₂CO₃ was found to be optimal, avoiding the need for silver salt additives. acs.org

Investigation of Competing Reaction Pathways and Side Product Formation

Understanding potential competing reaction pathways and the formation of side products is essential for developing robust and efficient synthetic methods. Mechanistic studies, often employing techniques like deuterium (B1214612) labeling, provide insight into these processes.

In the rhodium-catalyzed synthesis of 3-arylpiperidines, a potential competing pathway to the desired protodemetalation is a 1,4-Rh shift following the carbometalation step. acs.org Deuterium labeling experiments demonstrated that with dihydropyridine substrates, protodemetalation of the initial organorhodium intermediate occurs regioselectively, yielding the desired product. However, when a dihydroquinoline substrate was used, a 1,4-Rh shift was observed, leading to deuterium incorporation on the benzene (B151609) ring, indicating a different mechanistic pathway is operative for that substrate class. acs.org

Side product formation can also arise from a lack of selectivity. In the rhodium-catalyzed carbometalation, ortho-substituted phenyl boronic acids, such as 2-chloro phenyl boronic acid, showed poor reactivity, which can be considered a competing pathway leading to starting material recovery rather than product formation. acs.org In other reactions, such as the synthesis of fluorinated piperidines via hydrogenation, hydrodefluorination can occur as an undesirable side reaction, leading to by-products lacking the fluorine substituents. nih.gov In diastereoselective syntheses, the formation of undesired diastereomers is a common issue. For example, in the C-H arylation of piperidines, the use of certain bases like Cs₂CO₃ was found to promote epimerization of the desired cis-product to the trans-isomer. acs.org

Stereochemical Investigations of 3 2 Chloro 4 Methylphenyl Piperidine Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring System (e.g., Chair Conformations)

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize torsional and angular strain. ias.ac.in For 3-substituted piperidines, two principal chair conformations are possible, differing in the orientation of the substituent at the C3 position as either axial or equatorial.

In the case of 3-arylpiperidines, the chair conformation with the bulky aryl substituent in the equatorial position is generally favored to avoid 1,3-diaxial interactions. rsc.orgwhiterose.ac.uk These steric clashes between an axial substituent and the axial hydrogens on C2 and C4 would significantly destabilize the conformation. Spectroscopic methods, particularly ¹H NMR, are instrumental in determining the preferred conformation. The magnitude of the coupling constants between adjacent protons on the piperidine ring provides direct insight into their dihedral angles and, consequently, the ring's conformation. For instance, large coupling constants (typically in the range of 10-13 Hz) between vicinal axial protons are indicative of a chair conformation. ias.ac.in

While the chair form is predominant, boat or twist-boat conformations can exist, particularly in bicyclic systems or when bulky N-substituents introduce significant steric strain, such as A(1,3) strain. ias.ac.inunc.eduacs.org However, for simple N-unsubstituted or N-alkylated 3-arylpiperidines, the equilibrium lies heavily in favor of the chair conformer with the equatorial aryl group.

| Interaction Type | Typical Coupling Constant (J) in Hz | Significance |

|---|---|---|

| Axial-Axial (Jaa) | 10 - 13 | Characteristic of a chair conformation. |

| Axial-Equatorial (Jae) | 2 - 5 | Indicates specific proton orientations within the chair form. |

| Equatorial-Equatorial (Jee) | 2 - 5 |

Influence of Aryl Substituents (Chloro, Methyl) on Molecular Conformation

The ortho-chloro substituent introduces significant steric bulk close to the piperidine ring. This steric hindrance can restrict the rotation of the C-C bond connecting the aryl group and the piperidine ring. The preferred rotational conformation (rotamer) will be one that minimizes the interaction between the chloro group and the protons on the C2 and C4 positions of the piperidine ring. This restricted rotation can further lock the aryl group into a specific orientation relative to the piperidine ring, which itself preferentially exists in a chair conformation with the aryl substituent in an equatorial position.

Electronically, both the chloro and methyl groups alter the electron density of the aryl ring. nih.gov The chlorine atom is an inductively electron-withdrawing group but a resonance-donating group, while the methyl group is weakly electron-donating. chemrxiv.org These electronic effects can influence intermolecular interactions and the reactivity of the molecule, but their impact on the gross conformational preference of the piperidine ring itself (i.e., the chair conformation) is generally considered secondary to the dominant steric factors that favor an equatorial placement of the entire substituted aryl group. mit.edu Studies on related 2,6-diarylpiperidin-4-ones have shown that the presence of a chloro group does not fundamentally change the chair conformation but can cause minor flattening of the ring.

Stereochemical Assignments and Configurational Stability

The assignment of absolute and relative stereochemistry in derivatives of 3-(2-Chloro-4-methylphenyl)piperidine relies heavily on spectroscopic and analytical techniques. For diastereomers, ¹H and ¹³C NMR spectroscopy, including 2D techniques like COSY and NOESY, are powerful tools. By analyzing coupling constants and nuclear Overhauser effects, the relative spatial arrangement of substituents can be determined. ias.ac.in

For enantiomers, the determination of absolute configuration often requires X-ray crystallography of a single crystal of the pure enantiomer or a derivative containing a heavy atom. Chiral chromatography is another essential tool, used both for the analytical separation of enantiomers to determine enantiomeric excess (ee) and for the preparative separation to obtain enantiopure compounds.

The configurational stability of the stereocenter at C3 is generally high. Under normal conditions, the C-C bond between the aryl group and the piperidine ring is not prone to cleavage, and the stereocenter does not readily epimerize. However, under specific reaction conditions, such as those involving the formation of an adjacent carbocation or carbanion, racemization or epimerization could potentially occur. Palladium-catalyzed C-H arylation methods have been developed for piperidine derivatives that can proceed with high stereoselectivity, indicating the configurational stability of intermediates under those specific catalytic conditions. acs.org

Enantiospecificity in Synthetic Transformations

The synthesis of enantiomerically pure or enriched 3-arylpiperidines is a significant area of research, driven by the demand for single-enantiomer pharmaceuticals. nih.govsnnu.edu.cn Several strategies have been developed that demonstrate high enantiospecificity or enantioselectivity. An enantiospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.

A prominent modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnusc.eduorganic-chemistry.orgacs.org In this method, a dihydropyridine (B1217469) intermediate undergoes a highly regio- and enantioselective carbometalation with an arylboronic acid, such as (2-chloro-4-methylphenyl)boronic acid. The use of chiral phosphine (B1218219) ligands on the rhodium catalyst is key to inducing asymmetry and achieving high enantiomeric excess. organic-chemistry.orgacs.org A subsequent reduction step then yields the enantioenriched 3-arylpiperidine. This multi-step process allows for the creation of a specific enantiomer based on the chirality of the catalyst system used. nih.govsnnu.edu.cn

Another strategy involves the intramolecular hydroamination of vinylarenes. Rhodium catalysts have been successfully employed to catalyze the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines. organic-chemistry.orgnih.gov When the starting material contains existing stereocenters, these reactions can proceed with high diastereoselectivity. nih.gov

| Reaction Type | Catalyst/Reagent System | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral phosphine ligands (e.g., SEGPHOS) | High regio- and enantioselectivity; broad substrate scope including substituted arylboronic acids. organic-chemistry.orgacs.org | Often >95% |

| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF₄ | Anti-Markovnikov selectivity; high diastereoselectivity with substituted substrates. organic-chemistry.orgnih.gov | Not directly enantioselective, but diastereoselective. |

| Palladium-Catalyzed C(sp³)–H Arylation | Pd-catalyst with directing group | Stereocontrolled synthesis of cis-3,4-disubstituted piperidines. acs.org | High diastereoselectivity. |

Structure Activity Relationship Sar Studies and Molecular Recognition in Vitro/theoretical Focus

Elucidation of Substituent Effects on Molecular Interactions

Substituents on a core scaffold can dramatically alter a compound's electronic, steric, and hydrophobic properties, thereby influencing its binding profile. For 3-(2-Chloro-4-methylphenyl)piperidine, the key substituents are the chloro and methyl groups on the phenyl ring and the secondary amine of the piperidine (B6355638) ring.

Table 1: General Substituent Effects on Molecular Interactions

| Interaction Type | Effect of Electron-Withdrawing Groups (e.g., -Cl) | Effect of Electron-Donating Groups (e.g., -CH₃) |

|---|---|---|

| Pi-Pi Stacking | Generally enhances interaction by reducing electron density of the π-system. | Generally weakens interaction by increasing electron density of the π-system. |

| Cation-Pi | Strengthens interaction with cations. | Weakens interaction with cations. |

| Halogen Bonding | Can act as a halogen bond donor, interacting with Lewis bases. | Not applicable. |

| Hydrophobic Interactions | Contributes to hydrophobic interactions. | Increases hydrophobicity and potential for van der Waals contacts. |

| Steric Hindrance | Can cause steric clashes depending on size and position. | Can cause steric clashes; influences conformational preferences. |

This table presents generalized principles of substituent effects in molecular recognition.

Role of Chloro and Methyl Substituents on the Phenyl Ring in Interaction Profiles

The specific placement of the chloro and methyl groups on the phenyl ring of this compound is critical for defining its interaction profile.

2-Chloro Substituent : The chlorine atom at the ortho position is strongly electron-withdrawing via induction. This reduces the electron density of the phenyl ring, potentially making it a better partner in certain aromatic interactions like π-π stacking with electron-rich aromatic residues of a target protein. Furthermore, the chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a binding pocket. Its position also introduces steric bulk, which can dictate the preferred rotational angle (torsion) between the phenyl and piperidine rings.

4-Methyl Substituent : The methyl group at the para position is weakly electron-donating and increases the lipophilicity of the molecule. This can enhance binding through hydrophobic interactions, displacing water molecules from a nonpolar binding pocket, which is an entropically favorable process. The methyl group can also engage in van der Waals interactions or CH-π interactions with aromatic side chains of amino acids. nih.gov

The combination of an ortho-chloro and a para-methyl group creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine may dominate the electronic character of the ring, while the methyl group primarily influences hydrophobic interactions.

Importance of Piperidine Ring Stereochemistry and Conformation in Ligand-Target Binding

The piperidine ring is not a simple, flat structure; its stereochemistry and conformational flexibility are paramount for biological activity.

The piperidine ring typically adopts a low-energy chair conformation. The 2-chloro-4-methylphenyl substituent at the 3-position can exist in either an equatorial or an axial orientation. The equatorial position is generally more stable as it minimizes steric clashes. nih.gov The specific conformation adopted upon binding to a biological target can have a significant impact on affinity. Some receptors may have a preference for ligands that can adopt a less stable conformation, such as a boat or twist-boat form, to achieve an optimal fit. nih.gov

Furthermore, the carbon at the 3-position of the piperidine ring is a chiral center. This means that this compound exists as a pair of enantiomers, (R) and (S). These enantiomers can exhibit vastly different affinities and efficacies for a chiral biological target like a receptor or enzyme. It is common for one enantiomer to be significantly more potent than the other, a phenomenon known as eudismic ratio. This stereoselectivity arises because only one enantiomer can achieve the optimal three-point binding interaction with the target's binding site. In some cases, the difference in potency between stereoisomers can be modest, suggesting a degree of flexibility in how the molecule is accommodated by the binding site. nih.gov

Table 2: Influence of Piperidine Stereochemistry on Binding

| Stereochemical Feature | Importance in Ligand-Target Binding |

|---|---|

| Ring Conformation (Chair/Boat) | The chair form is typically the lowest energy state. nih.gov Binding may require or induce a higher-energy conformation to achieve optimal fit. nih.gov |

| Substituent Orientation (Axial/Equatorial) | The equatorial position is generally favored to minimize steric hindrance. Receptor binding pockets may specifically recognize one orientation over the other. |

| Chirality (R/S Enantiomers) | Enantiomers can have different binding affinities and functional activities due to the chiral nature of biological targets. One enantiomer is often more active. |

This table illustrates the general importance of stereochemical factors for piperidine-based ligands.

Development of Structure-Activity Hypotheses for Molecular Recognition

Based on the structural features of this compound, a hypothetical pharmacophore model can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

A plausible hypothesis for this compound could include:

A basic nitrogen center : The piperidine nitrogen is basic at physiological pH and can act as a hydrogen bond acceptor or form an ionic interaction with an acidic residue (e.g., Aspartic acid, Glutamic acid) in the target protein.

A hydrophobic aromatic region : The 2-chloro-4-methylphenyl group can occupy a hydrophobic pocket, with the methyl group enhancing this interaction.

A halogen bond donor : The ortho-chloro group may form a specific halogen bond with a Lewis basic atom in the binding site.

A specific stereocenter : The 3-dimensional arrangement of the phenyl ring relative to the piperidine scaffold, dictated by the (R) or (S) configuration, is likely critical for correct orientation within the binding site.

SAR studies on related series, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have shown that modifications to the piperidine nitrogen and the phenyl ring substituents lead to significant changes in activity and selectivity, confirming the importance of these regions for molecular recognition. ebi.ac.uknih.gov

Exploration of Chemical Space through Systematic Structural Modifications

To refine the SAR hypotheses and optimize the activity of a lead compound like this compound, medicinal chemists explore the surrounding chemical space through systematic structural modifications. The goal is to probe the boundaries of the target's binding site and improve properties like potency, selectivity, and metabolic stability.

Key strategies for modification include:

Phenyl Ring Substitution : Systematically replacing the chloro and methyl groups with other substituents of varying size, lipophilicity, and electronic character (e.g., -F, -Br, -CF₃, -OCH₃). This helps to map the electronic and steric requirements of the corresponding sub-pocket.

Piperidine Ring Substitution : Introducing substituents at other positions on the piperidine ring or modifying the ring itself (e.g., ring contraction/expansion, introducing heteroatoms) can probe conformational requirements and introduce new interaction vectors. nih.govrsc.org

N-Substitution : The secondary amine of the piperidine ring is a common point for modification. Adding different alkyl or aryl groups can explore additional binding pockets and significantly alter the compound's pharmacological profile.

This systematic approach, moving from a flat, two-dimensional fragment space to a more complex three-dimensional one, is a key strategy in modern drug discovery. whiterose.ac.uk

Computational Chemistry and Molecular Modeling of 3 2 Chloro 4 Methylphenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 3-(2-Chloro-4-methylphenyl)piperidine. DFT methods are employed to optimize the molecular geometry, providing a stable three-dimensional structure. researchgate.net From this optimized geometry, a wealth of information can be derived.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is vital for understanding intermolecular interactions, including how the molecule might interact with biological macromolecules. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This provides a deeper understanding of the electronic stabilization and the nature of chemical bonds within this compound.

Table 1: Representative Data from Quantum Chemical Calculations for a Substituted Piperidine (B6355638) Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.361 eV | Electron-donating capacity |

| LUMO Energy | -0.1056 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.305 eV | Chemical stability and reactivity |

| Dipole Moment | Varies with conformation | Polarity and intermolecular interactions |

Note: The values presented are illustrative and based on a related piperidine derivative. Specific values for this compound would require dedicated calculations.

Molecular Docking Studies for Predictive Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a macromolecule and evaluating the binding affinity using a scoring function. researchgate.net

The results of molecular docking can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov By comparing the docking scores and binding modes of this compound with those of known inhibitors or substrates, it is possible to hypothesize its mechanism of action and potential therapeutic applications. echemcom.com For instance, piperidine derivatives have been docked into the active sites of various enzymes and receptors implicated in cancer and viral diseases. researchgate.netresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative Against a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -9.56 kcal/mol | Predicted strength of the ligand-receptor interaction. |

| Interacting Residues | Amino acids (e.g., Tyr123, Ser45, Leu89) | Key residues in the binding pocket involved in interactions. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the forces stabilizing the complex. |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding its flexibility and the accessible spatial arrangements of its atoms. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence and orientation of the 2-chloro-4-methylphenyl substituent can influence the conformational preference.

Computational methods can be used to systematically explore the conformational space of the molecule, identifying low-energy conformers. This process involves rotating rotatable bonds and calculating the potential energy of each resulting conformation. The collection of these conformations and their corresponding energies constitutes the molecule's energy landscape. researchgate.net The most stable conformers, residing at the energy minima, are the most likely to be biologically active. Understanding the energy barriers between different conformations also provides insight into the molecule's flexibility. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The process begins with a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

A robust QSAR model can be used to:

Predict the activity of novel compounds.

Identify the key structural features that contribute to or detract from biological activity.

Guide the design of more potent and selective molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can be used to study its conformational flexibility in a solvent environment and to observe the dynamics of its interaction with a biological target. researchgate.net

An MD simulation of the ligand-receptor complex, generated from a docking study, can reveal the stability of the binding pose and the persistence of key intermolecular interactions over time. It can also highlight conformational changes in both the ligand and the protein upon binding. This dynamic information is crucial for a more accurate understanding of the binding process and for refining the design of potential drug candidates. nih.gov

Advanced Analytical Techniques in the Research of 3 2 Chloro 4 Methylphenyl Piperidine

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry, FTIR)

Spectroscopic techniques are fundamental to the structural confirmation of 3-(2-Chloro-4-methylphenyl)piperidine, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, are powerful tools for the unambiguous structural elucidation of this compound. ipb.pt ¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their spatial proximity. The spectrum is expected to show distinct signals for the aromatic protons on the chloromethylphenyl ring and the aliphatic protons of the piperidine (B6355638) ring. chemicalbook.comresearchgate.netrsc.org ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule. nih.govresearchgate.net Two-dimensional NMR experiments are used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise connectivity of the molecular framework. ipb.pt

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 3H | Aromatic protons (C₆H₃) |

| 3.00 - 3.20 | m | 3H | Piperidine protons (H-2ax, H-2eq, H-6ax) |

| 2.80 - 2.95 | m | 2H | Piperidine protons (H-3, H-6eq) |

| 2.35 | s | 3H | Methyl protons (-CH₃) |

| 1.60 - 1.90 | m | 4H | Piperidine protons (H-4ax, H-4eq, H-5ax, H-5eq) |

| 1.50 | br s | 1H | Amine proton (-NH) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The mass spectrum will show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. The isotopic pattern of this peak, particularly the ratio of the M and M+2 peaks, will be characteristic of a molecule containing one chlorine atom. Fragmentation analysis (MS/MS) can further corroborate the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data This table presents theoretical values.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Exact Mass | 209.0971 |

| Monoisotopic Mass | 209.0971 Da |

| [M+H]⁺ (protonated) | 210.1044 |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands. These include N-H stretching vibrations for the secondary amine of the piperidine ring, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Cl stretching vibration. mdpi.comresearchgate.net

Table 3: Characteristic FTIR Absorption Bands This table is illustrative of typical vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine, Methyl) |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Amine |

| 700 - 800 | C-Cl Stretch | Aryl Halide |

Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its constituent enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)), are often effective for separating a wide range of chiral compounds and would be a logical starting point for method development. mdpi.comwindows.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) of a sample can be accurately determined. HPLC is also a standard method for assessing the chemical purity of the compound by separating it from any synthesis precursors, by-products, or degradation products. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative and often complementary technique to HPLC for enantiomeric separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" analytical technique. The principles of separation are similar to HPLC, relying on a chiral stationary phase to resolve the enantiomers.

Table 4: Illustrative Chiral HPLC Separation Parameters This table provides a hypothetical example of a chiral separation method.

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Lux® Cellulose-2) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Potentiometric Studies for Acid-Base Equilibria and Physicochemical Parameters

Potentiometric titration is a key technique for determining the acid-base properties of this compound, specifically its acid dissociation constant (pKa). The pKa value is a critical physicochemical parameter that influences the compound's solubility, lipophilicity, and behavior in biological systems.

The basicity of the molecule is primarily due to the lone pair of electrons on the nitrogen atom of the piperidine ring. To determine the pKa, a solution of the compound is titrated with a standard acid (e.g., HCl), and the change in pH is monitored using a potentiometer. The pKa value can be calculated from the titration curve, typically corresponding to the pH at which half of the piperidine nitrogen atoms are protonated. This data is crucial for understanding how the compound will exist (as a neutral base or a protonated salt) at different pH values.

Table 5: Physicochemical Parameters Determined by Potentiometry This table presents typical data that would be obtained from such studies.

| Parameter | Description | Typical Value |

| pKa | Acid dissociation constant of the conjugate acid (protonated piperidine) | 8.5 - 9.5 |

| LogP | Octanol-water partition coefficient (often pH-dependent) | 3.0 - 4.0 |

| Aqueous Solubility | Varies significantly with pH | Low at pH > pKa; High at pH < pKa |

Chemical Biology Applications and Mechanistic Studies Non Clinical/in Vitro Focus

Investigation of Molecular Mechanisms of Interaction with Biological Targets (e.g., Protein Binding, Enzyme Inhibition)

There are no publicly available studies that have investigated the molecular mechanisms of interaction of 3-(2-chloro-4-methylphenyl)piperidine with any biological targets. Research into the protein binding profiles, potential enzyme inhibitory activities, or interactions with other biological macromolecules for this specific compound has not been reported.

Use as Research Probes in Molecular Systems (e.g., PROTAC Design Components, Chemical Genetic Tools)

The utility of this compound as a research probe has not been described in the scientific literature. There is no evidence of its incorporation as a component in the design of Proteolysis Targeting Chimeras (PROTACs) or its application as a tool in chemical genetics to investigate biological pathways or protein function.

Studies on Ligand-Target Recognition in Cell-Free Systems and Isolated Biological Macromolecules

No studies on the ligand-target recognition of this compound have been published. Investigations in cell-free systems or with isolated biological macromolecules to determine its binding affinity, kinetics, or structural basis of interaction with any potential biological targets are not available.

Future Research Directions and Unexplored Avenues for 3 2 Chloro 4 Methylphenyl Piperidine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies is paramount to the widespread investigation of 3-(2-Chloro-4-methylphenyl)piperidine. Future research should prioritize the development of novel and sustainable synthetic routes that are not only efficient and high-yielding but also environmentally benign. ajchem-a.com Key areas of focus include:

Catalytic Enantioselective Synthesis : The development of asymmetric routes to obtain enantiomerically pure forms of this compound is a critical objective. nih.govnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have shown promise for the synthesis of enantioenriched 3-substituted piperidines and could be adapted for this specific compound. nih.govnih.govacs.orgorganic-chemistry.orgsnnu.edu.cn

Green Chemistry Approaches : The integration of green chemistry principles, such as the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions, will be crucial for developing sustainable synthetic processes. ajchem-a.comresearchgate.net

Flow Chemistry : Continuous flow protocols offer advantages in terms of safety, scalability, and reaction control. acs.orgorganic-chemistry.org Developing a continuous flow synthesis for this compound could enable rapid and efficient production for further studies. acs.org

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Catalytic Enantioselective Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological studies. | Adaptation of Rh-catalyzed cross-coupling reactions. nih.govnih.govacs.orgorganic-chemistry.orgsnnu.edu.cn |

| Green Synthesis | Reduced environmental impact, increased safety, and cost-effectiveness. ajchem-a.com | Utilization of water-based reactions and recyclable catalysts. ajchem-a.comresearchgate.net |

| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. acs.org | Development of a continuous, automated synthesis process. acs.orgorganic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in SAR Studies and Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com For this compound, these computational tools can significantly accelerate the identification of derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling : AI-driven QSAR models can be developed to predict the biological activity of novel derivatives based on their structural features. researchgate.netchemrxiv.org This data-driven approach can guide the synthesis of compounds with improved potency and selectivity. chemrxiv.org

Generative Models for de Novo Design : Deep learning models can be trained to generate novel molecular structures with optimized properties. mdpi.com By inputting desired parameters, these models can propose new derivatives of this compound for synthesis and testing.

Advanced Chemoinformatic Approaches for Scaffold Derivatization

Chemoinformatics provides the tools to systematically explore the chemical space around the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) : The piperidine (B6355638) core of the molecule can be considered a 3D fragment. whiterose.ac.ukrsc.org Chemoinformatic analysis of virtual libraries derived from this scaffold can identify fragments with suitable properties for FBDD programs. whiterose.ac.ukrsc.orgnih.gov

Physicochemical Property Prediction : Computational tools can be used to predict key physicochemical properties of virtual derivatives, such as solubility, lipophilicity, and pKa, which are crucial for drug development. nih.gov Fluorination of the piperidine ring, for example, has been shown to lower basicity, which can be a desirable trait. nih.gov

Exploration of New Chemical Space through Combinatorial and High-Throughput Synthesis Methodologies

To rapidly explore the structure-activity relationships (SAR) of this compound, high-throughput synthesis and the creation of compound libraries are essential.

Parallel Synthesis : The development of parallel synthesis platforms can enable the rapid production of a large number of derivatives. nih.gov This allows for the efficient exploration of various substituents on both the phenyl and piperidine rings.

Diversity-Oriented Synthesis : By employing diverse reaction pathways, a wide range of structurally distinct molecules based on the this compound scaffold can be generated, increasing the chances of discovering novel biological activities.

Design of Next-Generation Molecular Probes for Fundamental Biological Research

Beyond therapeutic applications, derivatives of this compound can be developed into sophisticated molecular probes to investigate fundamental biological processes.

Fluorescent Probes : By conjugating the scaffold with fluorophores, it is possible to create small-molecule fluorescent probes for bioimaging. researchgate.net These probes could be designed to selectively target specific proteins or cellular compartments, enabling the visualization of biological events in living systems. researchgate.netacs.org

Photoaffinity Labels : Incorporation of photoreactive groups can transform the molecule into a photoaffinity label. This would allow for the identification of its biological targets through covalent cross-linking upon photoirradiation.

The systematic exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for the discovery of novel therapeutic agents and powerful research tools. The convergence of advanced synthetic chemistry, computational modeling, and chemical biology will be instrumental in transforming this promising scaffold into valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Chloro-4-methylphenyl)piperidine, and how can reaction yields be improved?

- Methodology :

- Step 1 : React piperidine derivatives with halogenated aryl substrates (e.g., 2-chloro-4-methylbenzene) under alkaline conditions (e.g., triethylamine) to facilitate nucleophilic substitution .

- Step 2 : Optimize reaction parameters (temperature: 60–80°C, solvent: dichloromethane or THF) to balance reactivity and side-product formation .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Yield Improvement : Use catalytic piperidine in Knoevenagel-like condensations to enhance intermediate stability, as demonstrated in analogous syntheses .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR : Analyze - and -NMR for characteristic shifts (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons near δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 225.1) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for refinement of crystal structures, particularly if single crystals are obtained via slow evaporation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chloro-4-methylphenyl substituent influence the reactivity of the piperidine ring?

- Methodology :

- Substituent Analysis : Perform Hammett studies to correlate substituent σ-values with reaction rates (e.g., nucleophilic substitutions or oxidations) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density distributions and predict reactive sites .

- Experimental Validation : Compare reactivity with analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) under identical conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) using standardized protocols (e.g., fixed pH, temperature) .

- Analytical Purity : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidines) to identify trends in SAR .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace chloro with trifluoromethyl or sulfonyl groups) to assess impact on target binding .

- In Vitro Assays : Test against receptor panels (e.g., GPCRs, ion channels) using radioligand displacement or calcium flux assays .

- Docking Studies : Use AutoDock Vina to predict interactions with protein targets (e.g., dopamine receptors) based on crystallographic data .

Q. What advanced techniques are suitable for studying the compound’s behavior in complex biological matrices?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify major metabolites .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .

- Imaging : Apply MALDI-TOF imaging to track spatial distribution in tissue sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.